Cas no 97039-63-9 (Morpholine-3-carbonitrile)

Morpholine-3-carbonitrile structure
Morpholine-3-carbonitrile structure
Morpholine-3-carbonitrile
97039-63-9
C5H8N2O
112.129820823669
MFCD09863124
1023852

Morpholine-3-carbonitrile Properties

Names and Identifiers

    • Morpholine-3-carbonitrile
    • 3-Morpholinecarbonitrile
    • 3-cyanomorpholine
    • morpholine-3-nitrile
    • MFCD09863124
    • OTGILAPKWVHCSM-UHFFFAOYSA-N
    • 1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2
    • N#CC1COCCN1

Computed Properties

  • 112.06400
  • 1
  • 3
  • 0
  • 8

Experimental Properties

  • -0.17282
  • 45.05000
  • 256.0±35.0 ºC (760 Torr),
  • 81.4-87.3 ºC
  • 108.7±25.9 ºC,
  • Soluble (288 g/l) (25 º C),
  • 1.10±0.1 g/cm3 (20 ºC 760 Torr),

Morpholine-3-carbonitrile Security Information

Morpholine-3-carbonitrile Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Morpholine-3-carbonitrile Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IKD3-250mg
3-Morpholinecarbonitrile
97039-63-9 95%
250mg
$257.00
A2B Chem LLC
AI65399-250mg
Morpholine-3-carbonitrile
97039-63-9 95%
250mg
$224.00 2024-07-18
Aaron
AR00IKLF-50mg
3-Morpholinecarbonitrile
97039-63-9 95%
50mg
$171.00 2024-07-18
abcr
AB494914-1 g
Morpholine-3-carbonitrile; .
97039-63-9
1g
€656.40
Alichem
A449036297-1g
Morpholine-3-carbonitrile
97039-63-9 95%
1g
$400.00 2023-08-31
Ambeed
A146685-1g
Morpholine-3-carbonitrile
97039-63-9 98+%
1g
$238.0
Chemenu
CM163791-1g
morpholine-3-carbonitrile
97039-63-9 95%
1g
$*** 2023-05-04
Crysdot LLC
CD11001928-1g
Morpholine-3-carbonitrile
97039-63-9 95+%
1g
$442 2024-07-19
Enamine
EN300-90478-0.05g
morpholine-3-carbonitrile
97039-63-9 95%
0.05g
$106.0 2024-05-20
eNovation Chemicals LLC
D482753-5g
3-cyanomorpholine
97039-63-9 95%
5g
$1695 2022-09-08

Morpholine-3-carbonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Acetonitrile ;  48 h, rt
Reference
Photoredox-Catalyzed Cα-H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies
Yilmaz, Ozgur; Oderinde, Martins S.; Emmert, Marion H., Journal of Organic Chemistry, 2018, 83(18), 11089-11100

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; 0 °C → 60 °C; 3 h, 60 °C
Reference
Preparation method of morpholine-3-carboxylic acid, and its application as pharmaceutical intermediate
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  20 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
Reference
Method for preparing N-tert-butoxycarbonylmorpholine-3-carboxylic acid using 1,2-epoxypropionitrile
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Solvents: Diethyl ether ;  30 min, < 0 °C; 30 min, < 0 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  25 min, < 0 °C; < 0 °C → 40 °C; 1 h, 40 - 43 °C
1.3 Solvents: Water ;  pH 12, rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, 0 °C; 2 h, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 9, rt
Reference
A synthesis of 5-hydroxy-6-oxo-1,6-dihydropyrimidine derivatives, useful as intermediates in the preparation of pharmacologically active compounds
, United States, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite ;  30 min, -15 - 0 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  15 min, -15 - 3 °C; 60 min, 3 °C → 45 °C; 45 °C → rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0.3 h, 0 - 20 °C; 2 h, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 0 °C
Reference
Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones
Gardelli, Cristina; Nizi, Emanuela; Muraglia, Ester; Crescenzi, Benedetta; Ferrara, Marco; et al, Journal of Medicinal Chemistry, 2007, 50(20), 4953-4975

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: 9-Azabicyclo[3.3.1]non-9-yloxy Solvents: Acetonitrile ;  rt
1.2 Reagents: Methanol ;  20 s
Reference
Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification
Lennox, Alastair J. J. ; Goes, Shannon L. ; Webster, Matthew P. ; Koolman, Hannes F.; Djuric, Stevan W.; et al, Journal of the American Chemical Society, 2018, 140(36), 11227-11231

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Oxidation of secondary amines to α-cyanoamines
Barton, Derek H. R.; Billion, Annick; Boivin, Jean, Tetrahedron Letters, 1985, 26(9), 1229-32

Morpholine-3-carbonitrile Raw materials

Morpholine-3-carbonitrile Preparation Products

Morpholine-3-carbonitrile Related Literature

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